Phosphonic acid, bis(1,1-dimethylethyl) ester
Overview
Description
Synthesis Analysis
The synthesis of bis(phosphonate) structures, including those similar to phosphonic acid, bis(1,1-dimethylethyl) ester, can be achieved through several methods. One approach involves the reaction of tris(trimethylsilyl) phosphite with acid anhydride, allowing direct access to bis(phosphonic acids) with functionalization by a carboxylic function on the side chain. This method also led to the discovery of a cyclic bis(phosphonate) obtained from phthalic anhydride, showcasing the versatility of synthesis approaches (Guénin, Degache, Liquier, & Lecouvey, 2004).
Molecular Structure Analysis
The molecular structure of phosphonic acid, bis(1,1-dimethylethyl) ester, and related compounds has been extensively studied. Research on phenyl substituted bisphosphonates and their Cd complexes reveals intricate details about their crystal structures, demonstrating the complex interactions and bonding within these molecules (Jokiniemi, Vepsäläinen, Nätkinniemi, Peräniemi, & Ahlgrén, 2009).
Chemical Reactions and Properties
Bis(phosphonates) engage in a variety of chemical reactions, offering diverse applications. For instance, the Kabachnik–Fields and Moedritzer–Irani procedures have been applied to prepare bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)-methyl]amino-terminated poly(ethylene glycol), illustrating the compound's functionalization versatility (Turrin, Hameau, & Caminade, 2012).
Physical Properties Analysis
The physical properties of phosphonic acid, bis(1,1-dimethylethyl) ester, and related compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies like the one conducted by Sundell, Pajunen, Hormi, & Näsman (1993) on the synthesis and use of porous polystyrene with bis(phosphonic acid)-functionalized surfaces offer insights into the material characteristics crucial for catalysis and other applications (Sundell, Pajunen, Hormi, & Näsman, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of phosphonic acid, bis(1,1-dimethylethyl) ester, in various chemical processes. Research exploring the radical additions of bis(trimethylsilyl)phosphite to vinyltimethylsilane and vinyltriethoxysilane highlights the compound's reactivity and potential for creating novel materials (Mahmoudkhani, Langer, & Lindqvist, 2003).
Scientific Research Applications
Synthetic Chemistry
Research highlights the role of phosphonic acid derivatives in synthetic chemistry, such as the development of new synthetic methodologies. For instance, tetrabenzyl geminal bisphosphonate esters serve as useful synthetic equivalents for 1,1-bis(phosphonic acid)s, enabling easy functionalization at the central carbon atom without phosphonate ester hydrolysis, paving the way for the synthesis of complex molecules like epoxide oxiranylidene-2,2-bis(phosphonic acid) (Page, Mckenzie, & Gallagher, 2002).
Material Science and Dental Applications
In material science, bis(phosphonate)-building blocks modified with fluorescent dyes have been developed for adsorption studies with hydroxyapatite, mimicking bone tissue interactions. These compounds, modified with primary amine or carboxylic acid groups, have potential applications in medical imaging and drug delivery systems (David et al., 2013).
Another application is found in dental materials, where an aryl diphosphonic acid-containing dimethacrylate monomer has been synthesized for use in dental composites and adhesives. This monomer, expected to etch enamel and dentin, shows potential for enhancing the properties of dental restorative materials (Edizer & Avci, 2010).
Polymer Science
Polyphosphonate oligomers have been explored for their potential in creating novel polymers through transesterification polymerization. Such research opens up possibilities for the development of polymers with tailored properties for specific applications (Myrex et al., 2003).
Nonlinear Optical Properties
Research into the layer-by-layer growth of metal−bis(phosphonate) multilayers aims to produce thin films with second-order nonlinear optical properties. This work demonstrates the potential of phosphonic acid derivatives in creating advanced optical materials (Neff et al., 2000).
Safety And Hazards
The general population of Canada is not likely to be exposed to PADMEC. The health risks associated with a chemical depend on the hazard (its potential to cause health effects) and the dose (the amount of chemical to which you are exposed). PADMEC is not a concern for the environment or human health at current levels of exposure .
properties
IUPAC Name |
bis[(2-methylpropan-2-yl)oxy]-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLOQXLELCEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[P+](=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926944 | |
Record name | Di-tert-butoxy(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, bis(1,1-dimethylethyl) ester | |
CAS RN |
13086-84-5 | |
Record name | Bis(1,1-dimethylethyl) phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013086845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butoxy(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,1-dimethylethyl) phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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